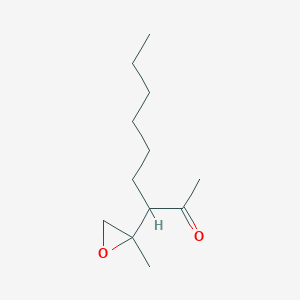
3-(2-Methyloxiran-2-yl)nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyloxiran-2-yl)nonan-2-one is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a nonanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyloxiran-2-yl)nonan-2-one typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 2-nonanone with a suitable epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and reactant concentrations to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyloxiran-2-yl)nonan-2-one can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids (e.g., m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methyloxiran-2-yl)nonan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyloxiran-2-yl)nonan-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methyloxiran-2-yl)hexan-2-one
- 3-(2-Methyloxiran-2-yl)octan-2-one
- 3-(2-Methyloxiran-2-yl)decan-2-one
Comparison
Compared to its similar compounds, 3-(2-Methyloxiran-2-yl)nonan-2-one is unique due to its specific chain length and the position of the oxirane ring. This structural difference can influence its reactivity, physical properties, and potential applications. For example, the longer carbon chain in this compound may result in different solubility and stability characteristics compared to its shorter or longer analogs.
Propiedades
Número CAS |
71515-71-4 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-(2-methyloxiran-2-yl)nonan-2-one |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-11(10(2)13)12(3)9-14-12/h11H,4-9H2,1-3H3 |
Clave InChI |
VKRJDPYPBBYEIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(=O)C)C1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



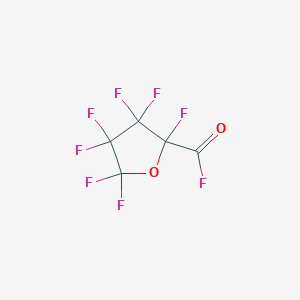

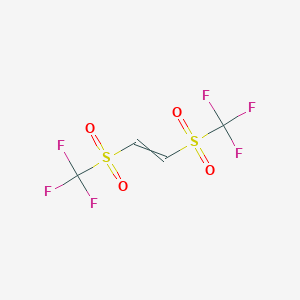
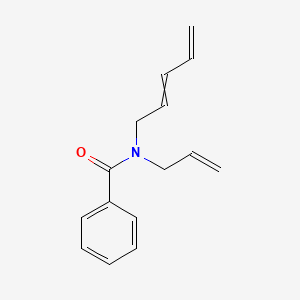

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)


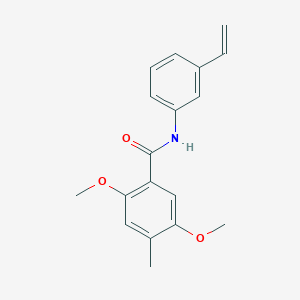
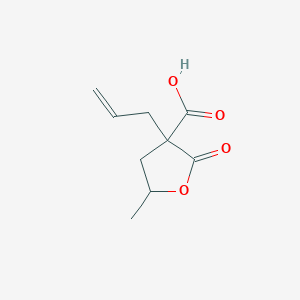
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pyridine-4-carboxylate](/img/structure/B14480840.png)


